molecular formula C17H23N3O4 B2549457 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396806-16-8

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Cat. No.: B2549457
CAS No.: 1396806-16-8
M. Wt: 333.388
InChI Key: UBEYXNSABJRTOJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a morpholinobutynyl group connected through a urea linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxyaniline, undergoes a reaction with phosgene or a suitable isocyanate to form the corresponding 2,4-dimethoxyphenyl isocyanate.

    Coupling with Morpholinobutynyl Intermediate: The 2,4-dimethoxyphenyl isocyanate is then reacted with 4-morpholinobut-2-yn-1-amine under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the morpholinobutynyl moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer double bonds or oxygen atoms.

    Substitution Products: Compounds with new substituents replacing original functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)-3-(4-piperidinobut-2-yn-1-yl)urea: Similar structure with a piperidine ring instead of a morpholine ring.

    1-(2,4-Dimethoxyphenyl)-3-(4-pyrrolidinobut-2-yn-1-yl)urea: Similar structure with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with other heterocyclic rings. This uniqueness can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-22-14-5-6-15(16(13-14)23-2)19-17(21)18-7-3-4-8-20-9-11-24-12-10-20/h5-6,13H,7-12H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEYXNSABJRTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC#CCN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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